4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE
Overview
Description
4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazin-1-yl core substituted with a chloro(difluoro)methoxy group and an amino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE typically involves multiple steps, including the formation of the phthalazin-1-yl core, introduction of the chloro(difluoro)methoxy group, and subsequent functionalization with the amino and hydroxyethyl groups. Common synthetic routes may involve:
Formation of the Phthalazin-1-yl Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Chloro(difluoro)methoxy Group: This can be achieved through halogenation reactions using reagents like chlorine and difluoromethane.
Functionalization with Amino and Hydroxyethyl Groups: These steps may involve nucleophilic substitution reactions using suitable amines and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methoxy group may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(2-HYDROXYETHYL)BENZAMIDE: shares structural similarities with other phthalazin-1-yl derivatives and chloro(difluoro)methoxy-substituted compounds.
Uniqueness
- The unique combination of the phthalazin-1-yl core with the chloro(difluoro)methoxy and hydroxyethyl groups distinguishes this compound from others, providing distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool for research and industrial applications
Properties
IUPAC Name |
4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF2N4O3/c25-24(26,27)34-18-11-9-17(10-12-18)29-22-20-4-2-1-3-19(20)21(30-31-22)15-5-7-16(8-6-15)23(33)28-13-14-32/h1-12,32H,13-14H2,(H,28,33)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYIHZYIBQTDLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=C(C=C4)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.